molecular formula C5H13NOS B096836 DL-Methioninol CAS No. 16720-80-2

DL-Methioninol

Cat. No.: B096836
CAS No.: 16720-80-2
M. Wt: 135.23 g/mol
InChI Key: MIQJGZAEWQQAPN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DL-Methioninol, also known as DL-Methionine, is an essential amino acid that plays a crucial role in many body functions . It is a principle supplier of sulfur, which prevents disorders of the hair, skin, and nails . It also helps lower cholesterol levels by increasing the liver’s production of lecithin, reduces liver fat, and protects the kidneys .

Mode of Action

It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . This compound, being a precursor to L-cysteine, can help replenish the levels of glutathione, thereby reducing oxidative stress .

Biochemical Pathways

This compound is used for protein synthesis, including the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate . These compounds play vital roles in various biochemical pathways. For instance, SAMe is involved in methylation processes, while L-cysteine is a component of the antioxidant glutathione .

Pharmacokinetics

It is known that this compound is commonly found as a component in total parenteral nutrition, indicating that it can be effectively absorbed and utilized by the body .

Result of Action

The supplementation of this compound can lead to various molecular and cellular effects. For instance, in a study on Micropterus salmoides, it was found that this compound supplementation improved the intestinal antioxidant capacity by upregulating the NF-E2-related factor 2-mediated antioxidant factors and enzyme activities . It also exerted anti-inflammatory effects by upregulating nuclear factor kappa-B-mediated anti-inflammatory factors while downregulating pro-inflammatory factors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in industrial production, this compound is produced at three international hubs (Americas, Europe, and Asia) to maximize economies of scale and utilize robust processes . This clustering of production helps ensure the consistent quality and availability of this compound.

Biochemical Analysis

Biochemical Properties

DL-Methioninol is involved in several biochemical reactions, primarily due to its role as a sulfur-containing amino acid. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with methionine adenosyltransferase, which converts this compound into S-adenosylmethionine (SAM). SAM acts as a methyl donor in numerous methylation reactions, including DNA methylation and protein methylation . Additionally, this compound is involved in the transsulfuration pathway, where it is converted into cysteine through a series of enzymatic reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of proteins and other important molecules, such as glutathione, an antioxidant that protects cells from oxidative stress . This compound also affects cell signaling pathways by modulating the activity of enzymes and proteins involved in these pathways. For example, it can influence the NF-E2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a precursor for the synthesis of S-adenosylmethionine (SAM), which is involved in methylation reactions that regulate gene expression and protein function . This compound also participates in the transsulfuration pathway, leading to the production of cysteine and glutathione . These molecules play critical roles in maintaining cellular redox balance and protecting cells from oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Studies have shown that this compound can maintain its stability under controlled conditions, but it may degrade over time if exposed to unfavorable conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can promote growth and improve antioxidant capacity by upregulating the expression of antioxidant genes . At high doses, this compound can cause adverse effects, such as acidification of the body and potential toxicity . It is important to carefully monitor and adjust the dosage to avoid these negative outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methionine cycle and the transsulfuration pathway . In the methionine cycle, this compound is converted into S-adenosylmethionine (SAM), which serves as a methyl donor in various methylation reactions . In the transsulfuration pathway, this compound is converted into cysteine, which is then used to synthesize glutathione and other important molecules . These pathways are essential for maintaining cellular homeostasis and regulating metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via amino acid transporters and distributed to different cellular compartments . Once inside the cell, this compound can be incorporated into proteins or converted into other molecules, such as S-adenosylmethionine (SAM) and cysteine . The distribution of this compound within the cell can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . It can be localized to specific compartments or organelles, such as the mitochondria, where it plays a role in maintaining cellular redox balance and protecting against oxidative stress . The localization of this compound within the cell can affect its activity and function, as well as its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Methioninol can be synthesized through several methods. One common approach involves the reduction of DL-methionine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of DL-methionine. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then purified through distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

DL-Methioninol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-Methioninol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    DL-Methionine: A racemic mixture of D- and L-methionine, used as a dietary supplement and in animal feed.

    L-Methionine: The naturally occurring isomer, essential for protein synthesis and various metabolic processes.

    Hydroxy Analog of Methionine (HMTBA): A precursor to methionine, used in animal nutrition

Uniqueness

DL-Methioninol is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to act as a precursor to methionine and other biologically active compounds makes it valuable in both research and industrial applications .

Properties

IUPAC Name

2-amino-4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951606
Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-83-0, 16720-80-2, 2899-37-8
Record name Methioninol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(methylthio)-1-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16720-80-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHIONINOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the enantioseparation of DL-Methioninol challenging, and how does the research address this?

A1: Enantioseparation of β-amino alcohols like this compound has been challenging due to their low UV absorbance, making detection difficult. The research overcomes this by utilizing a novel chiral derivatizing reagent, benzimidazole-(S)-naproxen amide []. This reagent reacts with this compound to form diastereomers, which are then separated using High-Performance Liquid Chromatography (HPLC) and detected with high sensitivity due to the UV-active moiety introduced by the derivatizing agent.

Q2: What is the significance of achieving picomole detection limits for this compound enantiomers?

A2: The developed HPLC method achieves picomole detection limits for this compound enantiomers, representing a significant advancement []. This high sensitivity enables the analysis of trace amounts of these compounds, which could be crucial in various applications, including studying their biological activity, pharmacokinetic properties, and potential use as chiral building blocks in drug discovery.

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